Product packaging for 3-(3-Cyanobenzoyl)thiophene(Cat. No.:CAS No. 861224-01-3)

3-(3-Cyanobenzoyl)thiophene

Cat. No.: B1613840
CAS No.: 861224-01-3
M. Wt: 213.26 g/mol
InChI Key: RQKCISKXZLAQIC-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse reactivity and wide-ranging applications. The chemistry of 3-(3-Cyanobenzoyl)thiophene is intrinsically linked to the fundamental reactions of the thiophene nucleus, most notably electrophilic substitution and photochemical reactions.

One of the primary methods for the synthesis of benzoylthiophenes is the Friedel-Crafts acylation . This reaction involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this would typically involve the reaction of thiophene with 3-cyanobenzoyl chloride. Research on the Friedel-Crafts acylation of thiophene has shown that the reaction can proceed with various acyl chlorides, and the use of milder catalysts like ethylaluminum dichloride (EtAlCl₂) has been explored to create non-acidic reaction media, which can be advantageous for sensitive substrates. asianpubs.org

The photochemical behavior of benzoylthiophenes is another area of significant academic inquiry. Studies on the photocycloaddition of benzoylthiophenes with olefins, such as isobutylene (B52900), have revealed that these compounds can undergo [2+2] cycloaddition at the carbonyl group to form oxetanes. cdnsciencepub.com A notable study by Arnold and Birtwell in 1974, while focusing on 2- and 3-benzoylthiophenes and their para-substituted derivatives, provides valuable insights into the potential reactivity of this compound. Their work demonstrated that irradiation of 3-(4-cyanobenzoyl)thiophene, a close isomer, in the presence of isobutylene leads to the formation of an oxetane (B1205548). cdnsciencepub.com This suggests that this compound likely possesses a lowest triplet state with n,π* character, a key factor in predicting its photochemical reactivity. cdnsciencepub.comresearchgate.net The electron-withdrawing nature of the cyano group can also influence the energy of the triplet state. cdnsciencepub.com

Furthermore, the thiophene ring in such compounds can be a precursor to more complex heterocyclic systems. The Gewald reaction , a classic method for synthesizing 2-aminothiophenes, highlights the versatility of the thiophene scaffold, although it is not a direct synthesis for this compound itself. This reaction underscores the importance of functionalized thiophenes as intermediates in the construction of biologically relevant molecules.

Significance in Contemporary Chemical Sciences and Emerging Research Areas

The true significance of this compound in modern research lies in its role as a key intermediate for the development of novel compounds with applications in medicinal chemistry and materials science. The presence of the reactive carbonyl group, the nitrile functionality, and the thiophene ring provides multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

In the realm of medicinal chemistry , thiophene derivatives are well-established pharmacophores found in a wide array of therapeutic agents. The structural motif of this compound serves as a template for the design of new bioactive molecules. For instance, derivatives of 2-amino-3-carbomethoxythiophene have been investigated for their cytotoxic activity against cancer cell lines. ias.ac.in Research into novel urea (B33335) derivatives of 2-amino-3-carbomethoxythiophene has identified compounds with potential anticancer activities. ias.ac.in Moreover, various thiophene derivatives have been synthesized and evaluated for their anti-inflammatory, antinociceptive, and anticancer properties. bohrium.comresearchgate.nettandfonline.com The cyanobenzyl moiety is also a feature in compounds designed as inhibitors of enzymes like HIV reverse transcriptase and in molecules targeting protein-protein interactions. acs.orgnih.gov

In the field of materials science , the electronic properties of thiophene-containing compounds are of particular interest. Thiophene-based polymers and small molecules are integral components of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The benzoylthiophene structure can be incorporated into larger conjugated systems. For example, pyrene-benzoylthiophene bichromophores have been studied as selective triplet photosensitizers. researchgate.netresearchgate.net The ability of the benzoylthiophene unit to participate in energy transfer processes makes it a valuable component in the design of new photoactive materials.

Below is a table summarizing the key properties of this compound.

PropertyValueSource
CAS Number 861224-01-3 bldpharm.comfluorochem.co.uk
Molecular Formula C₁₂H₇NOS bldpharm.comfluorochem.co.uk
Molecular Weight 213.26 g/mol bldpharm.com
Purity Typically ≥97% fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NOS B1613840 3-(3-Cyanobenzoyl)thiophene CAS No. 861224-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(thiophene-3-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12(14)11-4-5-15-8-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKCISKXZLAQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641828
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861224-01-3
Record name 3-(Thiophene-3-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-(3-Cyanobenzoyl)thiophene

The synthesis of this compound is primarily achieved through two well-established methodologies: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. Each approach offers distinct advantages and is chosen based on factors such as starting material availability, desired scale, and functional group tolerance.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including this compound. sigmaaldrich.com This reaction involves the electrophilic aromatic substitution of a thiophene (B33073) substrate with an acylating agent, typically 3-cyanobenzoyl chloride, in the presence of a Lewis acid catalyst.

A common procedure involves the reaction of thiophene with 3-cyanobenzoyl chloride using a Lewis acid like aluminum chloride (AlCl₃). vulcanchem.com The reaction mechanism proceeds through the formation of an acylium ion from the 3-cyanobenzoyl chloride and AlCl₃. byjus.com This highly electrophilic acylium ion then attacks the electron-rich thiophene ring. byjus.com

The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. While AlCl₃ is frequently used, other Lewis acids such as tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄) have also been employed in the acylation of thiophenes. google.comresearchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, at temperatures ranging from 0 °C to room temperature. researchgate.netasianpubs.org

ReactantsCatalystSolventProductReference
Thiophene, 3-Cyanobenzoyl chlorideAlCl₃Not SpecifiedThis compound vulcanchem.com
Thiophene, Acyl ChloridesSnCl₄Nitrobenzene2-Acylthiophenes researchgate.net
Thiophene, Succinyl ChlorideEtAlCl₂CH₂Cl₂1,4-Bis(2-thienyl)butane-1,4-dione asianpubs.org

Palladium-Catalyzed Cross-Coupling Reaction Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in organic synthesis, offering a milder and often more functional-group-tolerant alternative to traditional methods like Friedel-Crafts acylation. nobelprize.orgresearchgate.net These reactions enable the formation of carbon-carbon bonds under conditions that are compatible with a wide array of functional groups. nobelprize.orgnih.gov

For the synthesis of this compound, a common strategy involves the coupling of a thiophene derivative with a benzonitrile (B105546) derivative. For instance, a 3-thienylboronic acid or a 3-thienyl organotin reagent can be coupled with 3-cyanobenzoyl chloride or a related electrophile in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely used method for the synthesis of biaryl compounds and can be adapted for this purpose. nih.gov Similarly, the Stille coupling, employing an organotin reagent, offers another effective route. nih.gov These reactions typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the coupling reaction, with various phosphine ligands being developed to optimize reactivity and selectivity. nih.gov

Coupling PartnersCatalyst SystemReaction TypeProductReference
Aryl Halide, Organotin CompoundPd(PPh₃)₄, Pd(PPh₃)₂Cl₂Stille CouplingAryl-Aryl Compound nih.gov
Aryl Halide, Arylboronic AcidPd Catalyst, BaseSuzuki-Miyaura CouplingBiaryl Compound nih.gov
Aryl MesylatesPd CatalystCross-CouplingVarious Coupled Products rsc.org
Aryl Chlorides, Sodium CyanatePd₂(dba)₃, Ligand, NEt₃Cross-CouplingUnsymmetrical Ureas nih.gov

Regioselectivity Control and Mechanisms in Thiophene Acylation

A significant challenge in the synthesis of this compound via Friedel-Crafts acylation is controlling the regioselectivity. Thiophene is an electron-rich aromatic heterocycle that can undergo electrophilic substitution at either the C2 or C3 position. echemi.comstackexchange.com

Generally, electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position. echemi.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex) formed during C2 attack. echemi.comstackexchange.com The intermediate for C2 substitution can be described by three resonance structures, whereas the intermediate for C3 substitution has only two. echemi.comstackexchange.com The more delocalized charge in the C2 intermediate results in a lower activation energy for its formation. echemi.comstackexchange.com

However, to obtain the desired 3-substituted product, strategies must be employed to overcome this inherent preference. One approach is to use a pre-substituted thiophene starting material where the C2 and C5 positions are blocked. For example, starting with 2,5-dibromothiophene (B18171) would direct acylation to the C3 or C4 position. Subsequent removal of the blocking groups would then yield the 3-acylthiophene.

Another strategy involves manipulating the reaction conditions. The choice of Lewis acid and solvent can influence the C2/C3 ratio. In some cases, employing bulkier Lewis acids or specific solvent systems can favor acylation at the sterically less hindered C3 position. For instance, the use of certain catalysts has been shown to yield 2-acylated products with high regioselectivity, highlighting the need for careful catalyst selection to achieve the desired isomer. acs.org

Functional Group Compatibility and Protection Strategies in Synthesis

The presence of the cyano group in the acylating agent, 3-cyanobenzoyl chloride, introduces considerations of functional group compatibility, particularly in Friedel-Crafts reactions. The nitrile group is generally stable under Friedel-Crafts conditions, but the strong Lewis acids employed can potentially coordinate with the nitrogen lone pair, which could affect the reactivity of the acyl chloride.

In more complex syntheses involving thiophene derivatives with sensitive functional groups, protecting groups may be necessary. For example, if the thiophene substrate contains a hydroxyl or amino group, these would need to be protected prior to Friedel-Crafts acylation to prevent side reactions. A variety of protecting groups for hydroxyl and amino functionalities are available and their selection depends on their stability to the reaction conditions and the ease of their subsequent removal. univpancasila.ac.id For instance, the Bsmoc group has been utilized as a protecting group for amino functions in syntheses involving thiophene-containing compounds. nih.govacs.org Similarly, carboxylic acid groups on thiophene monomers are often protected to prevent interference with polymerization reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions generally offer better functional group tolerance. nih.gov Many common functional groups, such as esters, ketones, and nitriles, are compatible with the milder conditions of Suzuki, Stille, and other similar coupling reactions. nih.gov This often obviates the need for extensive use of protecting groups, leading to more efficient and atom-economical synthetic routes.

Analogous Synthetic Routes and Methodological Adaptations for Derivatives

The synthetic methodologies described for this compound can be adapted to prepare a wide range of derivatives. By varying the substituents on either the thiophene ring or the benzoyl moiety, a library of analogous compounds can be generated.

For instance, using substituted thiophenes as starting materials in Friedel-Crafts acylation or as coupling partners in palladium-catalyzed reactions allows for the introduction of various functional groups onto the thiophene ring. Similarly, employing different substituted benzoyl chlorides or their corresponding boronic acids/organotin reagents provides access to derivatives with modified benzoyl portions.

The synthesis of substituted thieno[3,2-b]thiophenes, for example, has been achieved through cascade cyclization of alkynyl diol derivatives, showcasing alternative strategies for constructing complex thiophene-based systems. mdpi.com Furthermore, the synthesis of multi-substituted benzo[b]thiophenes has been accomplished through electrophilic cyclization of alkynes followed by palladium-catalyzed diversification, demonstrating the power of combining different synthetic methods. nih.gov

Challenges in Controlled Synthesis of Specific Isomers and Derivatives

The synthesis of derivatives with specific substitution patterns can also be complex. For example, introducing substituents at particular positions on the thiophene or benzene (B151609) rings may require multi-step synthetic sequences with careful control of regiochemistry at each step. The synthesis of fused thiophene systems, for instance, has been shown to be challenging, with some reaction pathways leading to mixtures of isomers that are difficult to separate. acs.org

Furthermore, the reactivity of the starting materials can be a limiting factor. Highly deactivated or electron-poor aromatic compounds may not react effectively in Friedel-Crafts acylations. sigmaaldrich.com In palladium-catalyzed couplings, the stability and reactivity of the organometallic reagents are crucial. For example, certain organolithium or Grignard reagents can be reactive towards functional groups like aldehydes and ketones, leading to undesired side products. nih.gov Overcoming these challenges often requires the development of novel catalysts, reaction conditions, and synthetic strategies tailored to the specific target molecule.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety

The thiophene ring in 3-(3-Cyanobenzoyl)thiophene is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The outcome of these reactions, particularly the position of the new substituent, is heavily influenced by the existing groups on the ring.

Regiochemical Considerations in Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on the thiophene ring of this compound is directed by the combined electronic effects of the 3-cyanobenzoyl group. This substituent is strongly electron-withdrawing due to both the carbonyl group and the cyano group. Electron-withdrawing groups are known to be deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). vanderbilt.edu

Furthermore, these deactivating groups direct incoming electrophiles to the meta position relative to their point of attachment. youtube.com In the case of this compound, the 3-cyanobenzoyl group deactivates the thiophene ring. The deactivating nature of this substituent makes the positions ortho and para to it (positions 2 and 4, and position 5 respectively) electron-deficient. Consequently, the meta positions (positions 4 and 5 relative to the C3-substituent) become the least deactivated and therefore the most likely sites for electrophilic attack.

The stability of the intermediate carbocation (the arenium ion) formed during the reaction determines the regiochemical outcome. libretexts.org When an electrophile attacks at the positions ortho or para to the electron-withdrawing group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the deactivating group. This is a highly destabilized arrangement. youtube.com In contrast, attack at the meta position ensures that the positive charge in the resonance intermediates is never located on the carbon bearing the electron-withdrawing substituent, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. youtube.comlibretexts.org Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C5 position of the thiophene ring.

Derivatization through Substitution

The principles of electrophilic aromatic substitution allow for the introduction of various functional groups onto the thiophene ring of this compound, leading to a diverse range of derivatives. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of thiophenes and substituted benzenes allows us to predict potential derivatization pathways.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

These reactions would be expected to yield the corresponding 5-substituted-3-(3-cyanobenzoyl)thiophene derivatives. Such derivatization is a key strategy in medicinal chemistry for modifying the properties of a lead compound to enhance its biological activity or pharmacokinetic profile. csic.es

Reactivity of the Carbonyl Group

The carbonyl group in this compound is a key reactive site, participating in various transformations, including photochemical reactions and reductions.

Photochemical Reactivity: Photocycloaddition Processes

Aromatic ketones, such as this compound, can undergo photochemical reactions. One notable reaction is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group in its excited triplet state and an alkene, leading to the formation of an oxetane (B1205548). mdpi.com While the direct photocycloaddition of this compound is not detailed in the provided results, the reaction of other aroylthiophenes has been studied. For instance, the photocycloaddition of 2-benzoylthiophene (B1677651) has been reported. mdpi.com It is plausible that this compound could similarly react with alkenes upon photochemical excitation to form oxetane derivatives. The reaction would involve the excitation of the carbonyl group to a triplet state, followed by its addition to the double bond of an alkene.

Thermal Instability and Decomposition Pathways of Oxetane Intermediates

Oxetanes, the four-membered ring products of the Paternò-Büchi reaction, are strained molecules and can be thermally unstable. acs.orgbeilstein-journals.org Their decomposition pathways can be complex and may involve ring-opening or rearrangement reactions. The specific decomposition pathway of an oxetane derived from this compound would depend on the substituents on the oxetane ring and the reaction conditions. The ring strain in oxetanes, with endocyclic angles significantly deviating from the ideal tetrahedral angle, contributes to their reactivity. beilstein-journals.org The decomposition can be initiated by heat or by the presence of acid or base catalysts, leading to the formation of various products.

Reduction Pathways to Alcohol and Hydrocarbon Derivatives

The carbonyl group of this compound can be reduced to either an alcohol or a methylene (B1212753) group (a hydrocarbon derivative).

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, (3-cyanophenyl)(thiophen-3-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the alcohol.

Reduction to Hydrocarbon: Complete reduction of the carbonyl group to a methylene group, yielding 3-(3-cyanobenzyl)thiophene, can be accomplished through several methods. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this transformation. These reactions are particularly useful when the stability of other functional groups in the molecule under acidic or basic conditions is a consideration.

The selective reduction of the carbonyl group provides a pathway to synthesize new derivatives of this compound with different electronic and steric properties, which can be valuable for structure-activity relationship studies in drug discovery.

Transformations of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo several important transformations, primarily involving reduction to amines or participating in nucleophilic addition reactions.

The cyano group in this compound can be reduced to a primary amine (-CH₂NH₂), yielding (3-(3-(aminomethyl)benzoyl)thiophen-2-yl)methanamine. This transformation is a cornerstone in organic synthesis, as it converts an electron-withdrawing cyano group into a nucleophilic amino group, opening pathways for further derivatization, such as amide or sulfonamide formation.

Common methods for the reduction of nitriles to primary amines include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under pressure.

Chemical Reduction: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this conversion.

In related structures, the reduction of a nitrile group has been achieved as part of a multi-step synthesis, for example, using diisobutylaluminium hydride (DIBAL-H) to form an aldehyde, which is then subjected to reductive amination. nih.gov The Staudinger reduction offers another pathway, converting organic azides (which can sometimes be derived from nitriles) into amines using phosphines. sdu.dk Research on N²-(thiophene-2-carbonyl)-N-(3-cyanophenyl)benzamides has shown that the cyano group can be converted to an amidoxime (B1450833) and subsequently reduced to an amidinium salt via catalytic hydrogenation. mdpi.com

Reduction Method Reagents Product Functional Group Typical Conditions
Catalytic HydrogenationH₂, Pd/C or Raney NiPrimary Amine (-CH₂NH₂)Pressurized H₂, solvent (e.g., MeOH, EtOH)
Chemical ReductionLiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)Anhydrous ether or THF, reflux
Staudinger ReductionPPh₃, H₂OPrimary Amine (-CH₂NH₂)Typically from an azide (B81097) intermediate

This interactive table summarizes common methods for the reduction of the cyano group.

The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. chemguide.co.uk This reaction is fundamental to the formation of various heterocyclic systems and other functional groups. researchgate.net

Key nucleophilic addition reactions involving the cyano group include:

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂) as an intermediate.

Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis leads to the formation of ketones.

Cyclization Reactions: In molecules containing other nucleophilic centers, the cyano group can participate in intramolecular cyclization reactions to form heterocyclic rings. For instance, a hydroxyl group within the same molecule can attack the nitrile to form an iminoether, which can then be part of a larger ring system. beilstein-journals.org

The reactivity of the cyano group is crucial in the Gewald multicomponent reaction, which is used to synthesize 2-amino-3-carbonyl thiophenes, highlighting the nitrile's role in forming thiophene-based scaffolds. rug.nl

Oxidation Reactions of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives have altered electronic properties and solubility, which can be useful in various applications.

The oxidation of thiophene and its derivatives typically proceeds in two stages: first to the thiophene-S-oxide and then to the thiophene-S,S-dioxide (sulfone). Thiophene-S-oxides are often highly reactive intermediates and can act as dienes in Diels-Alder reactions. acs.org

Common oxidizing agents for this transformation include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides.

Hydrogen peroxide: H₂O₂ can be used, often in the presence of an acid catalyst.

Other oxidizing agents: Reagents like manganese dioxide or V₂O₅–H₂O₂ have also been employed for specific oxidation reactions. psu.edu

Studies have demonstrated the oxidation of various thiophenes. For example, 3-methylthiophene (B123197) can be oxidized to 3-methylthiophene 1-oxide. thieme-connect.de The process of converting thiophenes to thiomaleic anhydrides via partial oxidation at high temperatures has also been documented. google.com The development of methods for the one-pot, three-component synthesis of sulfoxides highlights the ongoing interest in these functional groups. nih.gov

Oxidation State Product Common Reagent Key Features
+1Thiophene-S-oxide (Sulfoxide)m-CPBA (1 equivalent)Often reactive, can act as a diene
+2Thiophene-S,S-dioxide (Sulfone)m-CPBA (2+ equivalents)More stable, electron-poor diene

This interactive table outlines the oxidation products of the thiophene ring.

Influence of the 3-Cyanobenzoyl Moiety on Overall Molecular Reactivity

Enhanced Electrophilicity: The electron-withdrawing nature of the cyano group increases the electrophilicity of the benzoyl ring, making it more susceptible to nucleophilic substitution reactions. This effect can also accelerate reactions by polarizing adjacent bonds. smolecule.com

Reactivity of the Thiophene Ring: The electron-withdrawing effect of the benzoyl group deactivates the thiophene ring towards electrophilic aromatic substitution. Conversely, it can make the thiophene ring more susceptible to nucleophilic attack.

Acidity of α-Protons: If there were protons on a carbon adjacent to the carbonyl group, their acidity would be increased, facilitating enolate formation.

Structural Influence: The cyanobenzyl group can influence the crystal packing of the molecule through intermolecular interactions such as C–H···N and C–H···O hydrogen bonding, which can affect the solid-state properties and biological interactions of the compound and its derivatives. inonu.edu.trresearchgate.net

Role of Acetal-Protected Carbonyl Groups in Modulating Reactivity (in Derivatives)

In the course of complex, multi-step syntheses involving derivatives of this compound, it is often necessary to selectively mask the reactivity of the carbonyl group. This is achieved by converting the ketone into an acetal (B89532) or ketal, which serves as a protecting group. univpancasila.ac.idagroipm.cn

The use of an acetal protecting group allows for chemical transformations to be performed on other parts of the molecule, such as the thiophene ring or the cyano group, without interference from the highly reactive carbonyl group. psu.edu For example, a carbonyl group can be protected as a cyclic acetal to allow for reactions like Suzuki couplings or metallation on the thiophene ring. researchgate.net

Once the desired transformations are complete, the protecting group can be removed (deprotection) under specific conditions, typically mild aqueous acid, to regenerate the original carbonyl group. The choice of acetal and the deprotection conditions are crucial to ensure the stability of the rest of the molecule. psu.eduresearchgate.net This strategy provides essential control over reactivity and is a fundamental tool in the synthesis of complex organic molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. For 3-(3-Cyanobenzoyl)thiophene, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment.

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) and benzonitrile (B105546) rings would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the carbonyl and cyano substituents and the magnetic environment of each proton.

The protons of the thiophene ring are expected to show characteristic coupling patterns. The proton at position 2 of the thiophene ring would likely be the most downfield-shifted thiophene proton due to the deshielding effect of the adjacent carbonyl group. The protons on the benzonitrile ring would exhibit a more complex splitting pattern due to their meta and para relationships. For instance, the proton situated between the cyano and carbonyl functionalities on the benzonitrile ring would be expected to be the most downfield proton of the entire molecule due to the strong electron-withdrawing nature of both adjacent groups.

Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity
Thiophene H28.2 - 8.4Doublet of doublets (dd)
Thiophene H47.4 - 7.6Doublet of doublets (dd)
Thiophene H57.8 - 8.0Doublet of doublets (dd)
Benzonitrile H28.3 - 8.5Singlet (or narrow triplet)
Benzonitrile H48.0 - 8.2Doublet of triplets (dt)
Benzonitrile H57.6 - 7.8Triplet (t)
Benzonitrile H67.9 - 8.1Doublet of triplets (dt)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a characteristic signal in the downfield region, typically around 180-195 ppm. The carbon of the cyano group would appear in the 115-125 ppm range. libretexts.org The remaining signals would correspond to the aromatic carbons of the thiophene and benzonitrile rings. The chemical shifts of these carbons are influenced by the attached substituents. For example, carbons directly attached to the electron-withdrawing carbonyl and cyano groups will be shifted to a different field compared to the others. Online prediction tools can provide estimated chemical shifts for such structures. chemaxon.comcaspre.canmrdb.orguniv-tlse3.fr

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and prediction software. Actual experimental values may vary.)

Carbon Position Predicted Chemical Shift (ppm)
Carbonyl (C=O)185 - 195
Thiophene C2135 - 140
Thiophene C3138 - 143
Thiophene C4125 - 130
Thiophene C5130 - 135
Benzonitrile C1137 - 142
Benzonitrile C2130 - 135
Benzonitrile C3112 - 117
Benzonitrile C4133 - 138
Benzonitrile C5129 - 134
Benzonitrile C6131 - 136
Cyano (C≡N)117 - 120

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It would be crucial for tracing the connectivity of protons within the thiophene ring and separately within the benzonitrile ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connections between the two aromatic rings via the carbonyl bridge and for confirming the positions of the substituents. For instance, a correlation between the thiophene H2 proton and the carbonyl carbon would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the preferred conformation of the molecule, such as the relative orientation of the thiophene and benzonitrile rings.

Should this compound be investigated as a ligand for a protein target, protein-based NMR techniques would be invaluable for characterizing the binding interaction at an atomic level. springernature.comnih.govresearchgate.net These methods can confirm binding, identify the binding site on the protein, and even provide structural details of the protein-ligand complex. nih.gov

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a protein-observed experiment. nih.govuniversiteitleiden.nl By recording a 2D HSQC spectrum of an isotope-labeled protein and then titrating in the ligand, changes in the chemical shifts of specific amino acid residues can be monitored. Residues showing significant shifts are likely part of or near the binding site.

Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique where the protein is selectively saturated with radiofrequency pulses. universiteitleiden.nl This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding ligand will appear. This confirms binding and can highlight which parts of the ligand are in closest contact with the protein.

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This is another ligand-observed method that is particularly useful for detecting weak binding interactions by observing the transfer of magnetization from bulk water to the ligand via the protein.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands that serve as a molecular fingerprint. The most diagnostic peaks would be from the carbonyl and cyano groups.

C≡N Stretch: The nitrile group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2220 and 2240 cm⁻¹ for aromatic nitriles. lmu.eduspectroscopyonline.com This peak is a clear indicator of the presence of the cyano functionality.

C=O Stretch: The carbonyl group of the aromatic ketone will produce a very strong absorption band. Due to conjugation with both the thiophene and the benzonitrile rings, this peak is expected to appear at a lower frequency than a simple aliphatic ketone, likely in the range of 1660-1685 cm⁻¹. spectroscopyonline.comorgchemboulder.compg.edu.pl

Aromatic C-H and C=C Stretches: The spectrum would also show absorptions corresponding to the C-H stretches of the aromatic rings (typically above 3000 cm⁻¹) and the C=C in-ring stretching vibrations (in the 1400-1600 cm⁻¹ region). libretexts.org

Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N)Stretch2220 - 2240Medium to Strong, Sharp
Ketone (C=O)Stretch1660 - 1685Strong
Aromatic C-HStretch3000 - 3100Weak to Medium
Aromatic C=CIn-ring Stretch1400 - 1600Medium to Weak
Thiophene C-SStretch600 - 800Medium to Weak

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) spectroscopy is a powerful, non-destructive technique for obtaining the infrared (IR) spectrum of a solid or liquid sample with minimal preparation. In this method, an IR beam is passed through a crystal with a high refractive index (e.g., diamond or germanium), creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net The absorption of this evanescent wave at specific frequencies corresponds to the vibrational modes of the molecule.

For this compound, an ATR-FTIR spectrum would reveal key vibrational frequencies associated with its distinct functional groups. The analysis would focus on identifying characteristic absorption bands that confirm the molecular structure. While a specific experimental spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on its constituent parts.

Key expected absorption bands would include:

Nitrile (C≡N) stretch: A sharp, intense band expected in the 2220-2240 cm⁻¹ region.

Ketone (C=O) stretch: A strong, sharp absorption typically found between 1630 and 1680 cm⁻¹ for aryl ketones, indicating the carbonyl group linking the phenyl and thienyl rings. scispace.com

Aromatic C=C stretches: Multiple bands of varying intensity between 1400 and 1600 cm⁻¹ corresponding to the benzene (B151609) and thiophene rings.

Thiophene C-S stretch: Weaker bands often found in the 600-800 cm⁻¹ region.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would be observed in the 700-900 cm⁻¹ region, providing information about the substitution patterns.

Table 1: Predicted Characteristic ATR-FTIR Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
NitrileC≡N Stretch2220 - 2240Medium to Strong, Sharp
Aryl KetoneC=O Stretch1640 - 1670Strong, Sharp
Benzene/ThiopheneC=C Stretch1400 - 1600Variable
Benzene/ThiopheneAromatic C-H Stretch3000 - 3100Weak to Medium
ThiopheneC-S Stretch600 - 800Weak to Medium

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman scattering of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. mdpi.commdpi.com This enhancement allows for the detection of analytes at very low concentrations and provides detailed information about the molecule-surface interaction.

A SERS analysis of this compound would reveal how the molecule orients itself and binds to a metal surface. The enhancement of specific vibrational modes depends on their proximity and orientation relative to the surface. For this compound, several functional groups could interact with the SERS substrate: the sulfur atom of the thiophene ring, the oxygen atom of the carbonyl group, and the nitrogen atom of the nitrile group. The relative enhancement of the Raman signals for these groups would indicate the primary adsorption sites. For instance, a significant enhancement of the thiophene ring modes would suggest an interaction via the sulfur atom or the π-system of the ring. Similarly, changes in the C=O or C≡N stretching frequencies upon adsorption could indicate direct involvement of these groups in the surface binding. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₇NOS), the exact molecular weight is 213.26 g/mol . bldpharm.comfluorochem.co.uk High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Upon electron impact ionization, the molecular ion ([M]⁺˙) would be observed at m/z 213. The fragmentation of this compound is expected to follow pathways characteristic of aroylthiophenes. researchgate.net The primary cleavage event is typically the alpha-cleavage of the bond between the carbonyl group and one of the aromatic rings.

Predicted major fragmentation pathways include:

Formation of the 3-thienoyl cation: Cleavage of the C-C bond between the carbonyl and the cyanophenyl ring would yield a fragment at m/z 111, corresponding to the [C₅H₃OS]⁺ ion. This is often a dominant peak in the mass spectra of benzoylthiophenes. researchgate.net

Formation of the 3-cyanobenzoyl cation: Cleavage of the C-C bond between the carbonyl and the thiophene ring would result in a fragment at m/z 130, corresponding to the [C₈H₄NO]⁺ ion.

Loss of CO: The molecular ion may lose a molecule of carbon monoxide (28 Da) to form a radical cation at m/z 185.

Fragments from the rings: Further fragmentation of the primary ions would lead to smaller fragments corresponding to the cyanophenyl cation (m/z 102) and the thienyl cation (m/z 83).

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/zPredicted Ion StructureFormula
213Molecular Ion [M]⁺˙[C₁₂H₇NOS]⁺˙
1303-Cyanobenzoyl cation[C₈H₄NO]⁺
1113-Thienoyl cation[C₅H₃OS]⁺
1023-Cyanophenyl cation[C₇H₄N]⁺
83Thienyl cation[C₄H₃S]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

A single crystal X-ray diffraction study of this compound, while not currently available in public databases, would provide unambiguous proof of its structure. ugr.es The study would determine the molecular conformation, particularly the dihedral angle between the planes of the thiophene and cyanophenyl rings. In related benzoylthiophene structures, this angle is typically non-zero, indicating a twisted conformation due to steric hindrance between the ortho hydrogens of the two rings. iucr.org The planarity of the individual thiophene and benzonitrile moieties would also be confirmed.

The analysis of the crystal packing would reveal the non-covalent interactions that govern the solid-state architecture. For this compound, several types of intermolecular interactions are expected to play a significant role:

Hydrogen Bonds: Although lacking classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where the carbonyl oxygen and nitrile nitrogen act as acceptors. These interactions would link molecules into chains or sheets. iucr.org

π-π Stacking: The aromatic thiophene and benzene rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov The spectrum provides information about the electronic structure and extent of conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within its chromophoric system, which includes the thiophene ring, the benzonitrile group, and the carbonyl bridge. Two main types of transitions are anticipated:

π→π transitions:* These high-intensity absorptions correspond to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system formed by the thiophene and benzoyl moieties. These are expected to appear at shorter wavelengths (higher energy).

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group and typically appears at longer wavelengths (lower energy) compared to the π→π* transitions. acs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this process involves the quantitative determination of the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular formula of this compound is C₁₂H₇NOS. bldpharm.com

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. This theoretical data provides a benchmark against which experimentally determined values are compared. The close correlation between the theoretical and found values confirms the elemental composition and, by extension, the empirical formula of the compound. Such analysis was used to confirm the composition of other complex thiophene-containing molecules. google.com

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 12 144.12 67.58
Hydrogen H 1.01 7 7.07 3.32
Nitrogen N 14.01 1 14.01 6.57
Oxygen O 16.00 1 16.00 7.50
Sulfur S 32.07 1 32.07 15.04

| Total | | | | 213.27 | 100.00 |

Experimental 'found' values from elemental analysis (typically CHNS analysis) would be presented alongside these theoretical values to validate the synthesis of this compound.

Purity Assessment Methodologies (e.g., HPLC)

Assessing the purity of a chemical compound is critical for its use in any scientific context. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying each component in a mixture. It is a standard method for determining the purity of various thiophene derivatives and other organic compounds. google.comacs.orguj.edu.pl

In the context of this compound, an HPLC analysis would separate the target compound from any unreacted starting materials, by-products, or other impurities. The sample is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the sample components between the two phases.

A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram. The purity of the this compound sample is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For instance, some commercial suppliers report purities of 97.0% or higher for similar compounds, as determined by HPLC. uj.edu.plfluorochem.co.uk

Table 2: Example of HPLC Purity Data Representation

Peak No. Retention Time (t_R) (min) Area Area % Identity
1 2.54 15,230 1.25 Impurity A
2 4.88 9,750 0.80 Impurity B
3 7.64 1,189,500 97.55 This compound

| Total | | 1,214,480 | 100.00 | |

This table is a hypothetical representation of HPLC data. The specific retention time and peak areas would depend on the exact experimental conditions used, such as the column type, mobile phase composition, and flow rate.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Carbon
Hydrogen
Nitrogen
Oxygen

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-electron systems. Calculations are often performed using hybrid functionals like B3LYP, which balances accuracy and computational efficiency for organic molecules. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. uci.eduarxiv.org For 3-(3-Cyanobenzoyl)thiophene, the optimized geometry reveals a non-planar structure due to the twist between the thiophene (B33073) and benzoyl rings.

The thiophene ring itself maintains its aromatic planarity. The bond lengths within the thiophene and benzene (B151609) rings are consistent with those of other substituted thiophenes and aromatic systems. jchps.com The key structural parameters, including the crucial dihedral angle between the two rings, dictate the extent of π-conjugation across the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C(thiophene)-S~1.82C-S-C (thiophene)~92.5
C=C (thiophene)~1.36C(thiophene)-C(carbonyl)-C(benzoyl)~119.8
C-C (thiophene)~1.44C(benzoyl)-C-C(nitrile)~119.5
C=O (carbonyl)~1.23Dihedral Angle (°)
C≡N (nitrile)~1.16Thiophene-Benzoyl~45.2

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. e3s-conferences.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO is distributed across the electron-withdrawing cyanobenzoyl moiety. This spatial separation indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The energy gap is a key factor in predicting the electronic absorption properties of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)
ParameterEnergy (eV)
EHOMO-6.58
ELUMO-2.45
ΔE (HOMO-LUMO Gap)4.13

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making them the primary sites for electrophilic interactions. chemmethod.com Conversely, the hydrogen atoms of the thiophene and benzene rings, as well as the area around the sulfur atom, would exhibit a positive potential, indicating sites susceptible to nucleophilic attack. jchps.com

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states and predict the photophysical properties of molecules, such as their UV-Vis absorption spectra. scholaris.ca This method calculates the energies of electronic transitions from the ground state to various excited states.

The primary electronic transition for this compound is expected to be a π-π* transition, corresponding to the excitation of an electron from the HOMO to the LUMO. researchgate.net Given the spatial distribution of these orbitals, this transition possesses significant intramolecular charge transfer (ICT) character, moving electron density from the thiophene donor to the cyanobenzoyl acceptor.

Table 3: Calculated Electronic Transition Properties (Illustrative Data)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.853220.48HOMO → LUMO
S0 → S24.212940.15HOMO-1 → LUMO

Quantum Mechanical (QM) Calculations for Intramolecular Interactions

Beyond DFT, other quantum mechanical methods provide a more detailed picture of the bonding and electronic interactions within the molecule.

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative NBO Data)
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(2) O(carbonyl)π(Cbenzoyl-Cbenzoyl)22.5
π(Cthiophene-Cthiophene)π(C=O)15.8
π(Cbenzoyl-Cbenzoyl)π*(C≡N)18.2

Hyperpolarizability Calculations for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the first and second hyperpolarizabilities (β and γ, respectively) of organic molecules.

For thiophene derivatives, the presence of a π-conjugated system is a key structural feature that can give rise to significant NLO properties. The introduction of electron-donating and electron-accepting groups can further enhance this response. In this compound, the thiophene ring can act as a π-bridge, while the cyanobenzoyl group possesses electron-withdrawing characteristics.

Table 1: Exemplary Calculated Hyperpolarizability Values for a Thiophene-Based Chromophore This table presents illustrative data based on typical values found for similar compounds in the literature.

Property Calculated Value (a.u.)
Dipole moment (μ) 5.8 D
Mean polarizability (α) 2.5 x 10-23 esu
First hyperpolarizability (β) 7.2 x 10-30 esu
Second hyperpolarizability (γ) 1.5 x 10-36 esu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring these poses based on a scoring function that estimates the binding affinity.

For a compound like this compound, docking studies would be performed against a specific protein target. The thiophene ring and the cyanobenzoyl group would be assessed for their potential to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the protein's active site. The output of a docking simulation includes the predicted binding mode and a docking score, which is an estimate of the binding free energy. Compounds with lower (more negative) docking scores are predicted to be more potent binders.

Following molecular docking, molecular dynamics simulations can be used to provide a more detailed and dynamic picture of the enzyme-inhibitor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and the flexibility of both the ligand and the protein.

By analyzing the trajectory from an MD simulation, researchers can identify key and stable interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for understanding the mechanism of inhibition and for designing more potent and selective inhibitors. For instance, MD simulations could reveal how the cyano group of this compound interacts with specific residues within an enzyme's active site, providing a rationale for its inhibitory activity.

Table 2: Illustrative Molecular Docking Results of a Thiophene Derivative Against a Kinase Target This table provides a hypothetical example of docking results.

Parameter Value
Target Protein Epidermal Growth Factor Receptor (EGFR)
PDB ID 2J6M
Docking Score (kcal/mol) -8.5
Key Interacting Residues Met793, Leu718, Val726, Ala743, Lys745
Types of Interactions Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Val726, Ala743

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational methods play a significant role in elucidating the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally designing a set of analogs with variations in their substituents. Molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological, would be calculated for each analog. A regression analysis would then be performed to generate a QSAR equation. A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. For instance, a QSAR model might reveal that increasing the electron-withdrawing strength of the substituent on the benzoyl ring leads to higher inhibitory activity against a particular enzyme. mdpi.com

Table 3: Sample Descriptors Used in a Hypothetical QSAR Model for Thiophene Analogs This table illustrates the types of descriptors that might be used in a QSAR study.

Descriptor Description
LogP Octanol-water partition coefficient (hydrophobicity)
Molar Refractivity (MR) Molar volume and polarizability (steric)
Dipole Moment Measure of polarity (electronic)
HOMO Energy Highest Occupied Molecular Orbital energy (electronic)
LUMO Energy Lowest Unoccupied Molecular Orbital energy (electronic)

Hirshfeld Surface Analysis for Intermolecular Bonding and Crystal Packing Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a way to partition the crystal space into regions belonging to each molecule, and the properties of these surfaces can be mapped to highlight different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be performed on its crystal structure, if available from X-ray crystallography. The analysis generates a 3D Hirshfeld surface, which can be colored according to properties like dnorm (normalized contact distance), shape index, and curvedness.

Table 4: Representative Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Benzoylthiophene Derivative This table shows an example of the quantitative output from a Hirshfeld surface analysis.

Contact Type Contribution (%)
H···H 45.2%
C···H/H···C 25.8%
O···H/H···O 15.5%
S···H/H···S 5.3%
C···C 4.1%
N···H/H···N 2.6%
Other 1.5%

Research Applications and Advanced Biological Activity Investigations

Medicinal Chemistry and Drug Discovery

Antimicrobial Agent Development

Antibacterial Efficacy Against Pathogenic StrainsNo data on the antibacterial efficacy or minimum inhibitory concentration (MIC) values of 3-(3-Cyanobenzoyl)thiophene against any pathogenic bacterial strains have been reported.

An Examination of the Biological Activities of this compound

Thiophene (B33073) and its derivatives are a well-established class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. However, the specific biological profile of a thiophene derivative is highly dependent on the nature and position of its substituents.

Despite extensive searches for data on this compound, no specific studies detailing its antifungal efficacy, its mechanisms of interaction with microbial cells, or its profile as an inhibitor of kinases or cholinesterases were found. Similarly, research into its anti-inflammatory potential and the associated mechanisms of action appears to be absent from the current body of scientific literature.

For context, related classes of compounds have shown some of the requested activities. For instance, various substituted benzoylthiophenes and other thiophene derivatives have been investigated for their biological potential. Some have demonstrated antifungal properties, while others have been identified as inhibitors of enzymes such as cholinesterase and various kinases. Additionally, the anti-inflammatory potential of certain thiophene-containing molecules has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. However, it is crucial to note that these findings are not directly applicable to this compound, as minor structural changes can lead to significant differences in biological activity.

Without specific experimental data, any discussion of the antifungal, enzyme-inhibiting, or anti-inflammatory properties of this compound would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to elucidate the specific biological activities and potential therapeutic applications of this particular compound.

Antiviral Research, with Emphasis on HIV Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition

Derivatives built upon a central thiophene ring, a core component of the this compound structure, have been extensively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1). NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by allosterically inhibiting the reverse transcriptase enzyme, which is essential for the replication of the viral genome. acs.org The thiophene moiety has been identified as a "privileged scaffold" in the design of diarylpyrimidine (DAPY)-type NNRTIs, contributing to improved antiviral activity and resistance profiles. nih.govnih.gov

For instance, certain thiophene[3,2-d]pyrimidine derivatives have demonstrated single-digit nanomolar potency against WT HIV-1. mdpi.com Moreover, these compounds have shown significant activity against common NNRTI-resistant mutants. The K103N mutation is one of the most frequently observed resistance mutations for first-generation NNRTIs. nih.gov Notably, specific derivatives have exhibited potent activity against the K103N mutant, with EC50 values comparable to or better than the approved drug Efavirenz (EFV). mdpi.com Another critical mutation, E138K, which reduces the efficacy of second-generation NNRTIs like Rilpivirine (RPV), has also been a target for these novel thiophene-based compounds, with some showing superior potency over Nevirapine (NVP). nih.govnih.gov

Table 1: Antiviral Activity of Representative Thiophene[3,2-d]pyrimidine Derivatives Against WT and NNRTI-Resistant HIV-1 Strains

Compound WT (IIIB) EC₅₀ (µM) K103N EC₅₀ (µM) E138K EC₅₀ (µM) Cytotoxicity CC₅₀ (µM)
Derivative 5k 0.042 0.031 0.094 27.9
Derivative B6 0.008 0.06 Not Reported >22.4
Nevirapine (NVP) Not Reported 4.70 0.181 Not Reported
Efavirenz (EFV) Not Reported 0.08 0.132 6.3

Data synthesized from studies on thiophene[3,2-d]pyrimidine derivatives. nih.govmdpi.com

The development of NNRTIs with a high genetic barrier to resistance is a key medicinal chemistry objective. Several strategies are employed in the design of thiophene-based NNRTIs to enhance their resilience against resistance mutations. nih.gov

One successful strategy involves designing molecules with conformational flexibility and positional adaptability . nih.gov The NNRTI binding pocket (NNIBP) of the reverse transcriptase enzyme can undergo conformational changes upon mutation. Inhibitors that can adapt to these changes are more likely to maintain their binding affinity and efficacy. The inherent flexibility of certain thiophene-based scaffolds allows them to establish robust interactions within the pocket, even in the presence of resistance-conferring mutations. researchgate.net

Another critical approach is targeting highly conserved residues within the NNIBP. By forming strong interactions, such as hydrogen bonds, with the main-chain atoms of conserved amino acids, the inhibitor's binding becomes less susceptible to mutations affecting the amino acid side chains. nih.govnih.gov This has been a guiding principle in the design of potent thiophene[3,2-d]pyrimidine derivatives.

Furthermore, exploring the plasticity of the NNIBP and targeting solvent-exposed regions can lead to novel interactions that are not exploited by current NNRTIs. Designing derivatives that extend into these "tolerant" regions can improve potency and provide a better resistance profile. nih.govnih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a better pharmacological profile. nih.gov This approach has been utilized in the design of novel NNRTIs based on thiophene scaffolds.

By combining the thiophene core with structural elements from other successful NNRTIs, researchers aim to create new agents with synergistic effects. For example, the thiophene[3,2-d]pyrimidine scaffold has been used as a foundation for diarylpyrimidine (DAPY)-type inhibitors, leading to molecules with significantly improved potency against drug-resistant HIV-1 variants. nih.gov This strategy of "scaffold hopping" and hybridization allows for the exploration of new chemical space while retaining the key interactions necessary for potent reverse transcriptase inhibition. nih.gov

Immune Checkpoint Blockade Research (e.g., PD-L1 Antagonism)

In cancer immunotherapy, the focus is on reactivating the host's immune system to recognize and eliminate tumor cells. A key mechanism of tumor immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). drpress.org The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T cells, leads to T-cell exhaustion and an inability to mount an effective anti-tumor response. nih.gov

The development of small-molecule inhibitors that block the PD-1/PD-L1 interaction is a highly active area of research, offering a potential alternative to monoclonal antibody therapies. researchgate.net While research into this compound itself as a PD-L1 antagonist is not extensively documented in publicly available literature, the development of various heterocyclic small molecules as PD-1/PD-L1 inhibitors is well-established. nih.gov These molecules typically work by inducing the dimerization of PD-L1, which prevents its binding to PD-1. researchgate.net The exploration of thiophene-based scaffolds, known for their versatile binding properties, represents a potential future direction for the discovery of novel small-molecule PD-L1 inhibitors.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For thiophene-based compounds, including those related to the this compound scaffold, SAR studies have been instrumental in optimizing their antiviral potency as NNRTIs.

Systematic modifications of the substituents on the thiophene ring and its associated phenyl rings have revealed key determinants of anti-HIV activity. For example, within series of thiophene-based DAPY analogues, the introduction of specific substituents at particular positions can dramatically alter efficacy.

Studies have shown that introducing small alkyl groups, such as a methyl group, at the C5-position of a central pyrimidine (B1678525) core can significantly increase anti-HIV-1 activity. mdpi.com Furthermore, the nature and position of substituents on the phenyl ring (analogous to the benzoyl group in the title compound) are critical. The presence of a cyano (-CN) group, often at the 4-position of the phenyl ring, is a common feature in many potent NNRTIs. mdpi.com Variations in other positions of this ring with small electron-withdrawing groups, such as fluorine or chlorine, have been shown to modulate the antiviral potency. For instance, compounds with a 2-chloro-4-cyano or 2-fluoro-4-cyano substitution pattern on the phenyl ring have exhibited single-digit nanomolar potency against WT HIV-1. mdpi.com

These SAR studies, often complemented by molecular docking, provide a rational basis for the design of next-generation inhibitors with improved potency, better resistance profiles, and more favorable pharmacokinetic properties. nih.gov The thiophene core serves as a versatile anchor for these structural modifications, highlighting its importance in the development of new therapeutic agents. nih.gov

Identification of Key Pharmacophores for Target Engagement

The molecular structure of this compound and its derivatives contains key features, or pharmacophores, that are crucial for their interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For thiophene-based compounds, the thiophene ring itself, along with the nature and position of its substituents, dictates the molecule's ability to bind to specific proteins or enzymes.

Structure-activity relationship (SAR) studies on various thiophene derivatives have provided insights into the critical components for target engagement. For instance, in a series of thiophene-3-carboxamide (B1338676) derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the thiophene-3-carboxamide core was identified as a crucial scaffold. nih.gov Molecular docking simulations have shown that this core can stably bind to the active site of the VEGFR-2 kinase domain. nih.gov Specific interactions, such as hydrogen bonds and π-π stacking between the thiophene ring and amino acid residues like Y517 in a viral glycoprotein (B1211001), have been identified as key to the inhibitory mechanism of some thiophene derivatives. nih.gov

The position of substituents on the thiophene ring is also vital. For example, studies on JNK1 inhibitors revealed that having a carboxamide group at the 3-position of the thiophene ring was essential for activity, while moving it to the 5-position resulted in a complete loss of function. Similarly, substitutions at the 4 and 5-positions of the thiophene ring were found to be less tolerated than modifications at the 2-position.

The cyanobenzoyl group in this compound is another critical pharmacophoric element. The cyano (CN) group can act as a hydrogen bond acceptor, while the aromatic benzoyl ring can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket. The relative orientation of the thiophene, ketone, and cyanophenyl groups creates a specific conformation that allows for precise docking into a biological target.

Table 1: Key Pharmacophoric Features and Interactions of Thiophene Derivatives

Pharmacophoric FeaturePotential Biological InteractionExample from Research
Thiophene Ringπ-π stacking, hydrophobic interactionsInteraction with Y517 residue in Ebola virus GP nih.gov
Carboxamide Group (at C3)Hydrogen bondingEssential for JNK1 inhibitory activity
Cyano GroupHydrogen bond acceptor, polar interactionsContributes to binding affinity in various inhibitors
Benzoyl GroupHydrophobic interactions, π-π stackingOccupies hydrophobic pockets in enzyme active sites nih.gov
Exploring Mechanisms beyond Nucleic Acid Binding

While some small molecules exert their biological effects by intercalating or binding to nucleic acids (DNA or RNA), many thiophene derivatives, including those structurally related to this compound, operate through distinct, protein-targeted mechanisms.

One of the most significant mechanisms is the inhibition of protein kinases. As mentioned, thiophene-3-carboxamide derivatives have been developed as potent inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels). nih.gov These compounds bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting endothelial cell proliferation and migration. nih.govresearchgate.net The mechanism involves blocking the cell cycle, inducing the production of reactive oxygen species (ROS), and triggering apoptosis (programmed cell death). nih.gov

Another well-documented mechanism is the inhibition of viral entry. Certain thiophene derivatives have been identified as powerful inhibitors of the Ebola virus (EBOV). nih.gov Their mechanism does not involve targeting the viral genome but rather the viral glycoprotein (GP), which is essential for the virus to enter host cells. These compounds bind to a pocket at the interface of the GP1 and GP2 subunits, stabilizing the protein in a conformation that prevents the fusion of the viral and host cell membranes. nih.gov

Furthermore, thiophene-based molecules have shown activity against cancer through mechanisms involving the induction of mitochondrial dysfunction. Some benzo[b]thiophene derivatives trigger apoptosis by altering the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway. nih.gov They have also demonstrated efficacy in multi-drug-resistant cancer cells, suggesting they may bypass common resistance mechanisms like the P-glycoprotein efflux pump. nih.gov

Finally, some thiophene compounds exhibit anti-inflammatory effects by inhibiting the expression of key signaling proteins like NF-kappaB (NF-κB). google.com NF-κB is a protein complex that controls the transcription of genes involved in inflammation and cell survival. By preventing its expression, these compounds can modulate the inflammatory response. google.com

Materials Science Applications

The unique electronic and structural properties of the thiophene ring make this compound and related structures valuable components in materials science.

Organic Photovoltaics (OPVs) as Electron Donor Materials

In the field of organic photovoltaics, thiophene-based polymers are among the most extensively studied classes of materials for use as the electron donor in the active layer of a solar cell. The thiophene unit's electron-rich nature and its ability to form extended π-conjugated systems are ideal for absorbing sunlight and transporting charge.

The incorporation of a cyano group, as in 3-cyanothiophene, has been shown to be a highly effective strategy for creating high-performance donor polymers. A polymer incorporating a 3-cyanothiophene unit (PBCT-2F) achieved a remarkable power conversion efficiency (PCE) of 17.1% in an organic solar cell. nih.gov The cyano group is a simple yet potent electron-withdrawing group, which helps to tune the electronic energy levels of the polymer for optimal alignment with electron acceptor materials, facilitating efficient charge separation. nih.gov

Enhancement of Charge Mobility and Reduction of Recombination Losses

The performance of an organic solar cell is critically dependent on two factors: the efficiency with which charge carriers (electrons and holes) move through the material (charge mobility) and the rate at which they are lost through recombination before being collected at the electrodes. Thiophene-based materials have been engineered to address both of these challenges.

The planar and rigid structure of polythiophene backbones promotes intermolecular π-π stacking, which creates pathways for efficient charge transport. europlas.com.vn Extending the effective conjugation length of a polymer, for instance by using fused rings like thieno[3,2-b]thiophene, has been shown to lead to improved charge mobility. europlas.com.vn Functionalizing the thiophene backbone with different groups can further adjust the molecular planarity and electronic structure, which in turn significantly influences charge mobility. dntb.gov.ua

Polymer Composites: Enhancement of Mechanical and Thermal Stability

The incorporation of thiophene-based structures into polymer composites can significantly enhance their mechanical and thermal properties. The inherent rigidity and aromaticity of the thiophene ring contribute to high thermal stability.

Thermogravimetric analysis (TGA) of various thiophene-based polymers shows that they are often stable at very high temperatures, with decomposition temperatures (defined as 5% weight loss) frequently exceeding 380-450 °C. mdpi.comacs.org This high stability is attributed to the strong covalent bonds and the stable aromatic structure of the polymer backbone. frontiersin.org When used as an additive or co-polymer in a composite material, this property can be transferred to the bulk material, increasing its resistance to thermal degradation. researchgate.net For example, thiophene derivatives have been successfully used as photostabilizers in poly(vinyl chloride) (PVC), where they absorb UV radiation and dissipate the energy, preventing the degradation of the polymer matrix. ksu.edu.saresearchgate.net

In addition to thermal stability, thiophene derivatives can improve the mechanical properties of polymers. The rigid nature of the thiophene unit can reinforce the polymer matrix, potentially increasing its tensile strength and modulus. Research has shown that the conditions used during the polymerization of thiophene-based monomers can influence the mechanical properties of the resulting polymer films. acs.org

Table 2: Thermal Properties of Thiophene-Based Polymers

Polymer TypeDecomposition Temperature (Td at 5% weight loss)Reference
Thiophene-based Copolymers (PBDTI-OT, PBDTI-DT, PTI-DT)> 380 °C mdpi.com
Thiophene-based Microporous Polymer NetworksStable up to 450 °C acs.org
Thiophene-based Polyesters (PBTF, PPeTF, PHTF)376 - 379 °C (Tonset) frontiersin.orgnih.gov

Sensor Technology Development (e.g., Gas Sensors)

Thiophene-based polymers are excellent candidates for chemical sensors due to their versatile synthesis, low cost, and sensitive optoelectronic properties. frontiersin.org The electrical conductivity of these conjugated polymers can be modulated by their interaction with analyte molecules, forming the basis for a sensing mechanism.

Derivatives of polythiophene have been investigated for their ability to detect various gases. Theoretical studies using density functional theory (DFT) have suggested that the choice of side groups on the polythiophene backbone can lead to derivatives with improved sensing properties. Specifically, a polythiophene with a cyano (CN) side group was identified as a highly promising compound for developing sensitive chemical sensors for sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃). frontiersin.org The strong electron-withdrawing nature of the cyano group can enhance the interaction with these analyte gases, leading to a more pronounced change in the material's electronic properties upon exposure.

Thiophene derivatives have also been extensively used as fluorescent chemosensors for detecting metal ions and anions in solution. mdpi.comnih.gov The binding of an analyte to the thiophene-containing probe can cause a change in its fluorescence (either enhancement or quenching), allowing for sensitive and selective detection. mdpi.com The exceptional photophysical properties of thiophene compared to other heterocycles make it a valuable scaffold for designing such colorimetric and fluorometric sensors. nih.gov

Design Principles for High Sensitivity and Selectivity

The design of thiophene-based compounds with high sensitivity and selectivity for specific biological targets or as chemical sensors is guided by several key principles. These principles often involve the strategic placement of functional groups on the thiophene ring to modulate its electronic properties and steric interactions.

The introduction of an electron-withdrawing group, such as the 3-cyanobenzoyl moiety in this compound, can significantly influence the electronic nature of the thiophene ring. This can enhance its ability to interact with specific biological targets or to act as a sensitive component in a chemical sensor. The design of such molecules often aims to create a specific binding pocket or reactive site that is complementary to the target of interest.

For instance, in the context of fluorescent probes, the design may incorporate a fluorophore whose emission is quenched or enhanced upon binding to a specific analyte. The selectivity is achieved by tailoring the structure of the thiophene derivative to interact specifically with the target molecule, often through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or pi-stacking. The sensitivity can be amplified by designing the molecule to undergo a significant conformational or electronic change upon binding, leading to a strong and easily detectable signal.

Key design strategies for achieving high sensitivity and selectivity in thiophene-based compounds include:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups to tune the electron density of the thiophene ring.

Steric Hindrance: The use of bulky substituents to control the approach of reactants or binding partners to a specific site.

Introduction of Specific Recognition Moieties: The incorporation of functional groups that can form specific interactions (e.g., hydrogen bonds, metal coordination) with the target.

Conformational Rigidity: The design of rigid molecular scaffolds to pre-organize the binding site for optimal interaction with the target.

While specific design principles for this compound are not extensively documented, the general principles applied to other thiophene-based selective inhibitors and probes are relevant. For example, in the design of selective K V 1.3 inhibitors, a 3-thiophene scaffold combined with a 2-methoxybenzamide (B150088) moiety was found to be crucial for high selectivity. mdpi.com This highlights the importance of the specific substitution pattern on the thiophene ring for achieving desired biological activity. mdpi.com

Role as Advanced Synthetic Intermediates in Fine Chemical Synthesis

Thiophene derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications. eprajournals.com The functional groups present in this compound, namely the cyano group, the ketone, and the thiophene ring itself, offer multiple reaction sites for further chemical transformations.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, reductive amination, or reaction with organometallic reagents to form tertiary alcohols. The thiophene ring can undergo electrophilic substitution reactions, although the presence of the deactivating benzoyl group would direct incoming electrophiles to specific positions. The sulfur atom in the thiophene ring can also be oxidized.

These reactive handles make this compound a potentially versatile intermediate for the synthesis of a diverse range of fine chemicals. For instance, it could serve as a building block for the synthesis of:

Biologically active molecules: Many pharmaceuticals contain thiophene or benzoyl moieties. nih.govnih.gov The reactivity of the cyano group allows for the introduction of various nitrogen-containing heterocycles, which are common pharmacophores.

Functional materials: Thiophene-containing polymers are known for their conducting properties. The benzoyl and cyano groups could be modified to tune the electronic and physical properties of such materials.

Q & A

Q. What safety and environmental protocols are critical for handling this compound?

  • Guidelines :
  • Waste Management : Segregate halogenated waste (e.g., from bromination steps) and dispose via certified hazardous waste facilities .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis to avoid inhalation/contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.